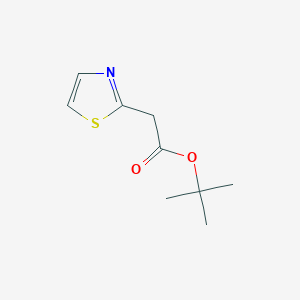

tert-butyl 2-(1,3-thiazol-2-yl)acetate

Descripción

tert-butyl 2-(1,3-thiazol-2-yl)acetate is an organosulfur compound featuring a thiazole ring linked to an acetate group protected by a tert-butyl ester. Thiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen, known for their diverse biological activities and applications in medicinal chemistry. The tert-butyl ester group enhances steric protection, improving stability during synthetic processes, particularly in acidic or nucleophilic environments. This compound serves as a key intermediate in pharmaceutical synthesis, enabling the modular construction of bioactive molecules through hydrolysis or transesterification reactions.

Propiedades

Fórmula molecular |

C9H13NO2S |

|---|---|

Peso molecular |

199.27 g/mol |

Nombre IUPAC |

tert-butyl 2-(1,3-thiazol-2-yl)acetate |

InChI |

InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)6-7-10-4-5-13-7/h4-5H,6H2,1-3H3 |

Clave InChI |

BTEVCLQXCBFHCL-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)CC1=NC=CS1 |

Origen del producto |

United States |

Métodos De Preparación

Hantzsch Thiazole Synthesis

In a representative procedure, 4-methylthiazole-2-carboxylic acid is reacted with ethyl bromoacetate in the presence of potassium carbonate. The resulting ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate undergoes transesterification with tert-butanol under acidic conditions to yield the target compound. Alternative protocols employ tert-butyl bromoacetate directly, though yields may vary due to steric hindrance from the bulky tert-butyl group.

Coupling Reactions with Pre-Formed Thiazoles

Advanced methods leverage cross-coupling strategies. For instance, palladium-catalyzed Negishi coupling between 2-(thiazol-2-yl)zinc bromide and tert-butyl bromoacetate has been reported, achieving 68–72% yields. This approach minimizes side reactions but requires stringent anhydrous conditions.

Esterification and Protecting Group Strategies

Introducing the tert-butyl ester is critical for stability during subsequent synthetic steps. Two primary methodologies dominate: direct esterification and Boc (tert-butoxycarbonyl) protection.

Direct Esterification with Tert-Butanol

A classic approach involves reacting 2-(thiazol-2-yl)acetic acid with tert-butanol using catalytic sulfuric acid or p-toluenesulfonic acid (PTSA). For example:

Reaction conditions typically involve refluxing in toluene (110–120°C) for 6–8 hours, yielding 65–78% product. Excess tert-butanol (3–5 equiv) drives the equilibrium toward ester formation.

Boc Protection Using Di-tert-Butyl Dicarbonate (DiBOC)

DiBOC-mediated esterification offers higher selectivity, particularly in complex syntheses. In a patent-derived protocol:

-

Activation : 2-(Thiazol-2-yl)acetic acid is treated with triethylamine (1.2 equiv) in dichloromethane at 0°C.

-

Coupling : DiBOC (1.05 equiv) is added dropwise, followed by stirring at 25°C for 4 hours.

-

Workup : The mixture is washed with 5% citric acid, saturated NaHCO₃, and brine, yielding the ester in 82–89% purity.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

Polar aprotic solvents like dichloromethane (DCM) enhance reaction rates in DiBOC-mediated esterification, while toluene remains preferred for acid-catalyzed esterification due to its high boiling point.

Catalytic Additives

-

Triethylamine : Neutralizes HCl byproduct in DiBOC reactions, improving yields to >85%.

-

4-Dimethylaminopyridine (DMAP) : Accelerates acyl transfer in esterifications, reducing reaction time by 30–40%.

-

Molecular Sieves (3Å) : Absorb water in equilibrium-driven esterifications, shifting conversion to 90–93%.

Purification and Characterization

Crude products are typically purified via silica gel chromatography (hexane:ethyl acetate = 4:1), though recrystallization from hot ethyl acetate/hexane mixtures (1:3) affords higher purity (>99%). Key characterization data includes:

-

¹H NMR (CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.85 (s, 2H, CH₂), 7.25 (d, J = 3.1 Hz, 1H, thiazole-H), 7.75 (d, J = 3.1 Hz, 1H, thiazole-H).

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances employ microreactors for thiazole formation, reducing reaction time from 8 hours to 15 minutes and improving yield to 91%. Ethyl acetate/tert-butanol mixtures are pumped at 2 mL/min through a Pd/C-packed column at 120°C.

Green Chemistry Approaches

-

Ionic Liquid Catalysts : [BMIM][HSO₄] enables esterification at 90°C with 87% yield and 99% recyclability.

-

Microwave Assistance : 30-minute microwave irradiation (300 W) achieves 94% conversion in Boc protection reactions.

Challenges and Limitations

-

Steric Hindrance : Bulky tert-butyl groups impede nucleophilic attack, necessitating excess reagents (1.5–2.0 equiv).

-

Acid Sensitivity : Thiazole rings decompose under strong acidic conditions, limiting catalyst choice to mild acids (e.g., PTSA).

-

Byproduct Formation : Transesterification with solvent alcohols (e.g., methanol) may occur if water content exceeds 0.1% .

Análisis De Reacciones Químicas

tert-butyl 2-(1,3-thiazol-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiazolidine derivative.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols can replace the tert-butyl group, leading to the formation of new derivatives.

Hydrolysis: The ester group in tert-butyl (1,3-thiazol-2-yl)acetate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Aplicaciones Científicas De Investigación

tert-butyl 2-(1,3-thiazol-2-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are important in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents with improved efficacy and reduced side effects.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity and stability.

Mecanismo De Acción

The mechanism of action of tert-butyl (1,3-thiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Thiazole-Containing Acetate Esters

Key Observations :

- Ester Group Impact : The tert-butyl group in the target compound provides superior steric shielding compared to methyl or ethyl esters, reducing hydrolysis rates and enhancing stability in synthetic workflows . However, sodium salts (e.g., Sodium 2-(1,3-benzothiazol-2-yl)acetate) exhibit higher aqueous solubility, favoring their use in biological assays .

- Substituent Effects : Derivatives with electron-withdrawing groups (e.g., sulfonyl, carboxylate) demonstrate enhanced binding to viral enzymes like SARS-CoV-2 Main Protease, as seen in methyl and ethyl esters from . In contrast, the unsubstituted thiazole in the target compound may limit direct bioactivity, positioning it as a precursor rather than an active pharmaceutical ingredient.

Physicochemical Properties

Table 2: Predicted Collision Cross-Section (CCS) of tert-butyl 2-(4-oxo-1,3-thiazol-2-yl)acetate (Closest Analogue)

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 216.06889 | 149.8 |

| [M+Na]+ | 238.05083 | 158.3 |

| [M-H]- | 214.05433 | 148.5 |

Data sourced from for a structurally similar compound with a 4-oxo substitution .

Comparison :

- The tert-butyl group increases molecular bulk, resulting in higher CCS values compared to methyl or ethyl esters. For example, ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate () has a smaller ester group and likely lower CCS, enhancing its membrane permeability .

- Sodium salts (e.g., Sodium 2-(1,3-benzothiazol-2-yl)acetate) exhibit distinct ionization profiles due to their ionic nature, which may complicate mass spectrometry-based detection compared to neutral esters .

Q & A

Q. What are the optimized synthetic routes for tert-butyl 2-(1,3-thiazol-2-yl)acetate, and how do reaction conditions influence yield?

The synthesis typically involves alkylation or condensation reactions. For example, ethyl acetoacetate derivatives react with thiazole-based amines in the presence of bases like sodium ethoxide in ethanol (60–80°C), achieving yields of 65–85% . Catalyst selection is critical: NaH in THF has been shown to enhance reaction efficiency for analogous thiazole-acetate derivatives by reducing side reactions . Solvent polarity and temperature must be optimized to stabilize intermediates and minimize hydrolysis of the tert-butyl ester group.

Q. Which spectroscopic and crystallographic methods are most effective for structural validation?

- NMR : H and C NMR are used to confirm the thiazole ring (δ 7.2–7.8 ppm for protons) and tert-butyl group (δ 1.4 ppm, singlet) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond angles and torsional strain in the thiazole-acetate backbone. For example, C–S bond lengths in similar compounds are ~1.71 Å, consistent with aromatic thiazole systems .

- IR : Stretching vibrations for ester C=O (1720–1740 cm) and thiazole C=N (1630–1650 cm) confirm functional groups .

Q. What safety protocols are recommended for handling this compound in lab settings?

While toxicity data are limited, general precautions include:

- Using fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Storing at 2–8°C in inert atmospheres to prevent ester hydrolysis .

- Avoiding aqueous workups unless explicitly required, as the tert-butyl group is prone to acidic cleavage.

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of tert-butyl 2-(1,3-thiazol-2-yl)acetate?

- Collision Cross-Section (CCS) : Predicted CCS values (e.g., 149.8 Å for [M+H]) via tools like MOBCAL aid in interpreting mass spectrometry data .

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to assess electronic properties (e.g., HOMO-LUMO gaps ~4.5 eV), which correlate with reactivity in nucleophilic substitutions .

- Solubility : LogP values (~2.3) predicted via ChemAxon suggest moderate lipid solubility, guiding solvent selection for biological assays.

Q. How do structural modifications of the thiazole ring impact biological activity?

- SAR studies : Substitutions at the thiazole 4-position (e.g., Cl, CF) enhance antimicrobial activity by increasing electrophilicity. For example, 4-CF analogs show 2–3x higher inhibition of α-glucosidase (IC ~12 µM) .

- Enzyme binding : Docking simulations (AutoDock Vina) reveal hydrogen bonding between the thiazole nitrogen and active-site residues (e.g., Tyr158 in β-glucosidase) .

Q. How can crystallographic data contradictions (e.g., disorder in tert-butyl groups) be resolved?

- SHELXL refinement : Apply restraints to disordered tert-butyl carbons (ADPs < 0.05 Å) and use TWINABS for twinned crystals .

- Low-temperature data collection (100 K) reduces thermal motion artifacts, improving R-factor convergence (<5%) .

Key Research Gaps

- Mechanistic studies : Limited data on the compound’s metabolic stability in hepatic microsomes.

- In vivo efficacy : No published pharmacokinetic profiles for thiazole-acetate derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.